Brovincamine fumarate

Description

Historical Trajectories in the Discovery and Preclinical Investigation of Brovincamine (B1217154) Fumarate (B1241708)

Brovincamine fumarate emerged from the broader scientific interest in Vinca (B1221190) alkaloids, a class of compounds derived from the lesser periwinkle plant (Vinca minor). wikipedia.org Vincamine (B1683053) itself was identified as a major alkaloid component of this plant, comprising a significant portion of its total alkaloid content. wikipedia.org The development of brovincamine was driven by a desire to create a derivative of vincamine with potentially enhanced properties. Sandoz, a Swiss pharmaceutical company, is credited as the originator of this compound. chemicalbook.com

The preclinical investigation of a new chemical entity like this compound typically involves a structured process. criver.comppd.com This process begins with the discovery phase, where numerous compounds are screened to identify potential therapeutic candidates. ppd.com Following discovery, preclinical research commences, which includes detailed in vitro (cell-based) and in vivo (animal) studies to understand the compound's pharmacological and toxicological profile. criver.comppd.com These studies are crucial for determining a drug candidate's initial safety and efficacy before any human trials can be considered. ppd.com Key aspects examined during this phase include the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential mechanisms of action and any adverse effects at various dose levels. ppd.com For brovincamine, preclinical research has explored its effects on cerebral circulation and metabolism. scispace.com

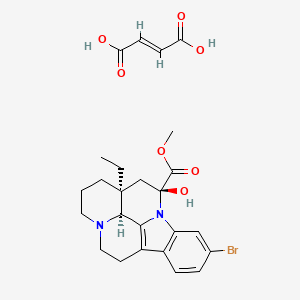

Chemical Classification and Structural Relationship within the Eburnamenine (B1235447) Alkaloid Class

This compound is classified as an eburnamenine-type indole (B1671886) alkaloid. researchgate.netcymitquimica.com Alkaloids are a large group of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological effects. They are typically classified based on their chemical structure. jiwaji.edu The eburnamenine alkaloids are a specific subgroup of monoterpenoid indole alkaloids characterized by the eburnamenine core structure. researchgate.netresearchgate.net

The chemical structure of brovincamine is directly related to its parent compound, vincamine. chemicalbook.com The core of both molecules is the eburnamenine skeleton. imsc.res.inwikipedia.org Brovincamine is specifically 11-bromovincamine, meaning it has a bromine atom substituted at the 11th position of the vincamine structure. chemicalbook.com This halogenation is a key structural difference that distinguishes it from vincamine. The "fumarate" in its name indicates that it is the fumarate salt of the brovincamine base. Fumaric acid is often used in pharmaceuticals to form salts of basic drug molecules, which can improve their stability and solubility. nih.gov

| Compound | Core Structure | Key Functional Groups/Substitutions |

|---|---|---|

| Vincamine | Eburnamenine | Hydroxyl group, Methyl ester |

| Brovincamine | Eburnamenine | Bromine atom at position 11, Hydroxyl group, Methyl ester |

| Eburnamenine | Eburnamenine | Base skeleton of the alkaloid class |

Overview of Principal Academic Research Domains Pertaining to this compound

Academic research on this compound has primarily centered on its potential as a vasodilator and its effects in the context of neurological and vascular conditions. dtic.mil A significant portion of the research has investigated its role as a calcium channel blocker. nih.govaoa.org This mechanism is thought to underlie its effects on blood flow.

One of the main areas of investigation has been its potential application in ophthalmology, specifically in the context of normal-tension glaucoma. nih.gov Research has explored whether brovincamine could positively impact visual field defects in patients with this condition. nih.gov A prospective, randomized, placebo-controlled study investigated the effects of oral this compound on visual field changes in patients with normal-tension glaucoma. nih.gov The results of this study suggested a favorable effect on the visual field in some patients. nih.gov

Furthermore, preclinical studies in animal models have been conducted to understand the effects of brovincamine on blood flow in specific tissues. For instance, research in albino rabbits examined changes in blood flow in the optic nerve head following the administration of this compound. scispace.com Another study in rats investigated the effects of brovincamine on capillary parameters, suggesting it may influence the microenvironment between nerve cells, glial cells, and capillaries. scispace.com These studies highlight the focus of research on the microcirculatory and neuroprotective potential of the compound.

| Research Domain | Focus of Investigation | Key Findings/Observations |

|---|---|---|

| Neuropharmacology | Effects on cerebral blood flow and metabolism | Investigated as an improver of cerebral circulation. scispace.com |

| Ophthalmology | Potential treatment for normal-tension glaucoma | Showed a favorable effect on visual field in some patients in a clinical study. nih.gov |

| Cardiovascular Research | Vasodilator and calcium channel blocking activity | Classified as a calcium channel blocker. nih.govaoa.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3.C4H4O4/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2;5-3(6)1-2-4(7)8/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,20+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVTPQYFOMHFD-HPJCWFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57475-17-9 (Parent), 110-17-8 (Parent) | |

| Record name | Brovincamine fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84964-12-5 | |

| Record name | Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, methyl ester, (3α,14β,16α)-, (2E)-2-butenedioate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84964-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brovincamine fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROVINCAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3SNC78UTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Brovincamine Fumarate Action at Molecular and Cellular Levels

Investigations into Calcium Channel Modulatory Mechanisms

Brovincamine (B1217154) fumarate's primary recognized action is its ability to block calcium channels. ncats.io This function is crucial to its physiological effects, as the influx of calcium ions is a key trigger for many cellular processes, including muscle contraction and neurotransmitter release. cvpharmacology.comfrontiersin.org

Inhibition of Depolarization-Dependent Ca2+ Slow Channels by Brovincamine

Brovincamine fumarate (B1241708) has been shown to inhibit the influx of Ca2+ through voltage-dependent Ca2+ channels, which are activated by membrane depolarization. scispace.com This inhibitory action is considered the main contributor to its cerebral vasodilator effect. scispace.com Studies on canine basilar arteries have demonstrated that brovincamine inhibits contractions induced by various stimuli. scispace.com

In these studies, brovincamine's potency was compared to d-cis-diltiazem, another calcium channel blocker. While brovincamine was found to be less potent, it similarly reduced both the intracellular Ca2+ concentration and mechanical activity that were increased by high potassium chloride (KCl) concentrations. scispace.com This effect was concentration-dependent. scispace.com Furthermore, brovincamine shifted the concentration-response curves for calcium chloride (CaCl2)-induced contractions to the right in a depolarizing, Ca2+-free medium, indicating a competitive antagonism with Ca2+ channel function. scispace.com This suggests that brovincamine competes with calcium ions for binding to the channel or a closely related site, thereby preventing the influx of calcium that leads to vasoconstriction. The interaction with L-type voltage-gated calcium channels is a key aspect of this mechanism. cvpharmacology.comresearchgate.netwikipedia.org

Interactive Table: Comparative Inhibitory Actions of Brovincamine Fumarate

| Parameter | Observation | Reference |

|---|---|---|

| Target | Voltage-dependent Ca2+ channels | scispace.com |

| Effect | Inhibition of Ca2+ influx | scispace.com |

| Potency Comparison | 3 to 40 times less potent than d-cis-diltiazem | scispace.com |

| Mechanism | Apparent competitive antagonism with Ca2+ channel function | scispace.com |

Influence on Intracellular Calcium Dynamics in Model Systems

In canine cerebral artery models, simultaneous recordings confirmed that brovincamine decreases both high KCl-augmented intracellular Ca2+ concentration and mechanical tension in a parallel and concentration-dependent manner. scispace.com This direct evidence links the drug's action to a reduction in cytosolic free calcium, which is the immediate trigger for smooth muscle contraction. By lowering [Ca2+]i, brovincamine effectively uncouples the depolarization stimulus from the mechanical response of the vascular smooth muscle, leading to vasodilation. scispace.com The modulation of intracellular calcium levels is a critical factor in various cellular functions, and its disruption can have significant physiological consequences. aimspress.comucl.ac.uk

Biochemical and Signal Transduction Pathways Affected by this compound

Beyond its direct effects on calcium channels, this compound also interacts with key intracellular signaling pathways that regulate cellular function.

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Changes

Cyclic Adenosine Monophosphate (cAMP) is a ubiquitous second messenger involved in a multitude of cellular processes. mdpi.com The levels of cAMP are tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). researchgate.net While direct studies extensively detailing brovincamine's specific effects on cAMP are limited in the provided results, some reports suggest it may influence cAMP-related pathways. For instance, it is known that some vasodilators can act by increasing intracellular cAMP levels, which in turn can lead to the modulation of calcium channels and a reduction in intracellular calcium concentration. The interplay between cAMP and calcium signaling is a well-established concept in cell biology, where changes in one can influence the other. cam.ac.uknih.gov

Analysis of Receptor Responsiveness to this compound

The responsiveness of various receptors can be affected by this compound, primarily through its downstream effects on calcium signaling. Many G protein-coupled receptors (GPCRs) and other receptor types initiate intracellular signaling cascades that involve changes in [Ca2+]i. researchgate.net By inhibiting calcium influx, brovincamine can attenuate the cellular responses to agonists that rely on calcium as a second messenger. For example, in the canine basilar artery, brovincamine demonstrated a broad spectrum of inhibitory actions against contractions produced by various spasmogens, which act through different receptor types. scispace.com This suggests that brovincamine's mechanism is not specific to a single receptor but rather targets a common downstream pathway, namely the influx of extracellular calcium.

Cellular and Subcellular Interaction Profiles of this compound

Effects on Catecholamine Secretion from Cultured Adrenal Medullary Cells

The adrenal medulla, composed of chromaffin cells, plays a pivotal role in the body's response to stress through the secretion of catecholamines such as adrenaline and noradrenaline. mdpi.com This secretion is a finely regulated process, primarily initiated by the release of acetylcholine (B1216132) from splanchnic nerve endings, which binds to nicotinic acetylcholine receptors (nAChRs) on chromaffin cells. mdpi.comnih.gov This binding leads to membrane depolarization, activation of voltage-dependent calcium channels, and a subsequent influx of calcium ions (Ca2+), which triggers the exocytosis of catecholamine-containing vesicles. nih.gov

This compound has been shown to exert inhibitory effects on processes that are dependent on calcium influx. Its vasodilatory action, for instance, is primarily attributed to the blockade of voltage-dependent Ca2+ channels. scispace.comcapes.gov.br In studies on isolated rabbit pulmonary arterial segments, brovincamine caused a dose-dependent relaxation of potassium-induced contractures, an effect that was antagonized by increasing the external Ca2+ concentration. capes.gov.br This suggests a competitive antagonism at the level of the slow Ca2+ channels. capes.gov.br

The process of catecholamine secretion from adrenal chromaffin cells is critically dependent on the influx of extracellular Ca2+ through voltage-gated calcium channels. nih.gov Therefore, by acting as a calcium channel antagonist, this compound can be expected to inhibit catecholamine secretion. The stimulation of chromaffin cells with agents like carbachol, a cholinergic agonist, induces a significant release of catecholamines, a response that is heavily reliant on Ca2+ influx. nih.gov The inhibitory potential of brovincamine on such stimulated secretion is a key aspect of its pharmacological profile.

| Parameter | Value | Preparation |

| IC50 for relaxation of potassium (30 mM)-contracture | 1.2 x 10-5 M | Rabbit pulmonary arterial segment |

This table presents the IC50 value of Brovincamine for the relaxation of potassium-induced contracture, indicating its potency as a calcium channel blocker. capes.gov.br

While direct studies on brovincamine's effect on cultured adrenal medullary cells are limited in the provided search results, its established role as a calcium channel blocker in other tissues provides a strong basis for its mechanism in modulating catecholamine secretion. scispace.comcapes.gov.br The inhibition of Ca2+ influx would directly interfere with the stimulus-secretion coupling in chromaffin cells, leading to a reduction in catecholamine release.

Characterization of NMDA Channel Function Modulation in Experimental Preparations

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, involved in synaptic plasticity, learning, and memory. ucl.ac.uk The NMDA receptor channel is unique in that its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent block by magnesium ions (Mg2+). ucl.ac.uk Overactivation of NMDA receptors can lead to excessive Ca2+ influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders. nih.gov

Brovincamine is a derivative of eburnamonine (B1221668), and eburnamonine derivatives have been noted as NMDA receptor antagonists. This suggests that this compound likely shares this antagonistic activity at the NMDA receptor. The mechanism of many NMDA receptor antagonists involves an uncompetitive channel block, where the drug enters and blocks the open ion channel. nih.govwikipedia.org This mode of action is often voltage-dependent and allows the antagonist to preferentially block excessively active channels while having less effect on normal synaptic transmission. nih.gov

Compounds like memantine, a well-characterized uncompetitive NMDA receptor antagonist, bind at or near the Mg2+ site within the channel pore. nih.gov This action is dependent on the channel being in an open state, which occurs during periods of high glutamate stimulation. nih.gov It is plausible that this compound exerts its NMDA receptor-modulating effects through a similar uncompetitive mechanism, thereby contributing to its neuroprotective potential by mitigating glutamate-induced excitotoxicity.

While specific electrophysiological data detailing the kinetics and voltage-dependency of brovincamine's interaction with the NMDA receptor channel are not extensively available in the provided search results, its classification as an eburnamonine derivative and a cerebral vasodilator points towards a complex mechanism of action that includes the modulation of this critical neurotransmitter system. ncats.iogoogle.com

Preclinical Pharmacological Characterization of Brovincamine Fumarate

Cardiovascular and Hemodynamic Pharmacodynamics in Animal Models

Studies in various animal models, including dogs, rabbits, and guinea pigs, have been instrumental in characterizing the cardiovascular effects of brovincamine (B1217154).

Systemic Blood Pressure and Heart Rate Responses to Brovincamine Administration

In pentobarbitone-anesthetized dogs, the intravenous administration of brovincamine induced a dose-dependent decrease in both blood pressure and heart rate. nih.gov Similarly, in urethane-anesthetized rabbits, intravenous administration of brovincamine resulted in a significant decrease in heart rate compared to both pre-injection values and control groups. nih.gov However, in the same rabbit model, the mean blood pressure was observed to be significantly higher than in the control group. nih.gov In isolated atria of guinea pigs, higher concentrations of brovincamine dose-dependently inhibited both myocardial contractile force and heart rate. nih.gov

Table 1: Effects of Brovincamine on Systemic Blood Pressure and Heart Rate in Animal Models

| Animal Model | Administration Route | Effect on Blood Pressure | Effect on Heart Rate |

|---|---|---|---|

| Pentobarbitone-anesthetized dogs | Intravenous | Dose-dependent decrease nih.gov | Dose-dependent decrease nih.gov |

| Urethane-anesthetized rabbits | Intravenous | Significantly higher than control nih.gov | Significant decrease nih.gov |

Selective Enhancement of Cranial and Coronary Blood Flow

A notable finding from preclinical studies is the selective effect of brovincamine on specific vascular beds. In pentobarbitone-anesthetized dogs, administration of brovincamine into the vertebral or carotid artery led to a dose-dependent increase in blood flow in the respective artery. nih.gov Intravenous administration in the same model also demonstrated a dose-dependent increase in vertebral and carotid blood flow. nih.gov Furthermore, intravenous administration of brovincamine induced a marked increase in coronary flow, a slight increase in renal flow, and a slight decrease in femoral flow, suggesting a preferential vasodilatory action on cranial and coronary circulations. nih.gov

Table 2: Regional Blood Flow Changes Induced by Intravenous Brovincamine in Anesthetized Dogs

| Vascular Bed | Change in Blood Flow |

|---|---|

| Vertebral Artery | Dose-dependent increase nih.gov |

| Carotid Artery | Dose-dependent increase nih.gov |

| Coronary | Marked increase nih.gov |

| Renal | Slight increase nih.gov |

Relaxation of Potassium-Induced Contracture in Isolated Arterial Strips

In vitro studies using rabbit pulmonary arterial strips have provided insights into the potential mechanism of brovincamine's vasodilatory effects. Brovincamine was found to inhibit contracture induced by potassium chloride. nih.gov This inhibitory effect was antagonized by an increase in the external calcium ion concentration, suggesting that the vasodilative effects of brovincamine may involve the inhibition of depolarization-dependent slow calcium channels. nih.gov The compound did not influence the effects of noradrenaline or adenosine (B11128) in this model. nih.gov

Neuropharmacological and Cerebrovascular Studies in Preclinical Contexts

The effects of brovincamine on the central nervous system's circulation and metabolism have been a key area of investigation.

Augmentation of Cerebral Circulation and Metabolism

Studies in stroke-resistant spontaneously hypertensive rats have explored the effects of brovincamine on cerebral ischemia. These studies aimed to clarify the compound's impact on the degree of cerebral ischemia induced by bilateral common carotid artery ligation. nih.gov The research indicates a focus on understanding how brovincamine may affect cerebrovascular circulation and brain metabolism in ischemic conditions. nih.gov The vasodilatory action on cranial arteries, as seen in canine models, supports the compound's potential to augment cerebral circulation. nih.gov

Modulation of Optic Nerve Head and Choroidal Blood Flow in Ocular Models

The influence of brovincamine on ocular blood flow has been examined in rabbit models. In urethane-anesthetized rabbits, intravenous administration of brovincamine did not lead to an increase in choroidal blood volume; in fact, a significant decrease was observed after administration, although it was not significantly different from controls. nih.gov Vascular resistance in the choroid showed a significant increase. nih.gov These findings suggest that in this specific animal model and under the experimental conditions used, brovincamine does not enhance choroidal blood flow. nih.gov The study of blood flow in the optic nerve head and choroid is complex, with different regulatory mechanisms at play. arvojournals.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Brovincamine fumarate (B1241708) |

| Vincamine (B1683053) |

| 11-Bromovincaminic acid |

| Potassium chloride |

| Noradrenaline |

| Adenosine |

Evaluation of Protective Effects in Experimental Cerebral Ischemia Models

Brovincamine fumarate has been investigated for its potential protective effects in animal models of cerebral ischemia. In a study involving stroke-resistant spontaneously hypertensive rats (SHRSR), the compound was examined for its effects on cerebral ischemia induced by bilateral common carotid artery ligation. nih.gov This model is designed to mimic the acute ischemic events that can occur in the brain. The research aimed to clarify the extent to which this compound could mitigate the degree of ischemia in these animals. nih.gov

The following table summarizes the key findings from the dimethyl fumarate study in the MCAO rat model, which may provide insights into the potential mechanisms of fumarate compounds in cerebral ischemia.

Table 1: Effects of Dimethyl Fumarate (DMF) in a Rat Model of Cerebral Ischemia

| Parameter | Vehicle Group (MCAO) | DMF-Treated Group (MCAO) | Outcome of DMF Treatment |

|---|---|---|---|

| Neurobehavioral Function | Impaired | Improved | Significant Improvement |

| Blood-Brain Barrier Disruption | Increased | Reduced | Significant Reduction |

| Cerebral Edema (Brain Water Content) | Increased | Reduced | Reduction Observed |

| Infarct Volume | N/A | No Significant Change | Not Significantly Affected |

| Number of Surviving Neurons | Reduced | Increased | Significant Increase |

| Number of Dead Neurons | Increased | Decreased | Significant Decrease |

| Nrf2 Gene Expression | N/A | Increased | Upregulated |

Impact on Corticocerebral Capillary Stereological Parameters in Rodents

Research has demonstrated that brovincamine can induce significant changes in the geometry of corticocerebral capillaries in rats. nih.gov A study using an optical-electronic image analysis technique investigated these effects in both 1-year-old and 3-year-old rats to account for age-related changes in capillary structure. nih.gov The findings indicated that brovincamine administration led to an improvement in the microcirculation of the cerebral cortex by altering capillary geometry. nih.gov

The administration of brovincamine resulted in several key changes to the stereological parameters of the capillaries. nih.gov These included an increase in the efficiency of capillary clearance, which was accompanied by a rise in both capillary length and volume relative to the tissue volume. nih.gov Consequently, the average diffusion paths between capillaries were shortened, and there was an increase in both capillary density and the total area available for diffusion. nih.gov Notably, these effects were observed in both young and older rats, suggesting that the compound's impact on capillary geometry is not significantly influenced by age. nih.gov

The table below details the specific changes in corticocerebral capillary stereological parameters following brovincamine treatment in rats. nih.gov

Table 2: Effect of Brovincamine on Corticocerebral Capillary Parameters in Rats

| Stereological Parameter | Effect of Brovincamine Treatment | Consequence for Microcirculation |

|---|---|---|

| Efficiency of Capillary Clearance | Significantly Increased | Improved removal of waste products |

| Capillary Length per Unit Volume of Tissue | Increased | Enhanced blood supply potential |

| Capillary Volume per Unit Volume of Tissue | Increased | Greater blood volume within the tissue |

| Mean Intercapillary Diffusion Paths | Shortened | More efficient nutrient and oxygen delivery |

| Capillary Density | Increased | Greater number of capillaries per unit area |

Investigation of Interactions within Neural and Glial Microenvironments

The intricate communication between neurons and glial cells is fundamental for maintaining brain homeostasis and proper neurological function. frontiersin.org Glial cells, including astrocytes and microglia, are not merely supportive structures but actively participate in brain signaling, metabolic regulation, and the response to injury or disease. frontiersin.orgnih.gov The interactions within this neuro-glial microenvironment are crucial for processes such as synaptic transmission, metabolic coupling, and immune surveillance. frontiersin.orgnih.gov

In the context of neurological disorders, alterations in glial cell function and their interactions with neurons can be either protective or detrimental. frontiersin.org For instance, reactive gliosis, the activation of astrocytes and microglia in response to insults like ischemia, involves complex changes in their structure and function. ohsu.edu These activated glial cells release a variety of signaling molecules that can influence neuronal survival and function. frontiersin.org

While direct studies on this compound's specific interactions within the neural and glial microenvironment are not extensively detailed in the provided search results, its known actions as a calcium channel blocker and vasodilator suggest potential indirect effects. nih.govncats.io Calcium signaling is a ubiquitous mechanism in both neurons and glial cells, regulating numerous processes including neurotransmitter release, gene expression, and glial activation. nih.gov By modulating calcium influx, brovincamine could potentially influence these pathways. Furthermore, by improving cerebral microcirculation, brovincamine may help preserve the metabolic coupling between neurons and glia, which is often disrupted in ischemic conditions. nih.gov

Broad Spectrum Preclinical Pharmacological Screenings

Brovincamine has been subject to broad pharmacological screenings to characterize its cardiovascular and other systemic effects. nih.gov In studies using anesthetized dogs, intravenous administration of brovincamine induced a dose-dependent decrease in blood pressure and heart rate. nih.gov It also selectively increased blood flow in the vertebral and carotid arteries, indicating a vasodilatory effect on the cranial circulation. nih.gov Additionally, a marked increase in coronary flow was observed, with slighter effects on renal and femoral blood flow. nih.gov

In isolated guinea-pig atria, higher concentrations of brovincamine inhibited both myocardial contractile force and heart rate. nih.gov Further investigation into its mechanism of action in rabbit pulmonary arterial strips revealed that brovincamine inhibited contractures induced by potassium chloride. nih.gov This inhibitory effect was antagonized by increasing the external calcium concentration, suggesting that the vasodilative effects of brovincamine likely involve the inhibition of depolarization-dependent slow calcium channels. nih.gov

A major metabolite of brovincamine, 11-bromovincaminic acid, was found to be inactive, showing no significant effects on blood pressure, heart rate, or carotid blood flow. nih.gov This indicates that the pharmacological activity resides with the parent compound. Brovincamine's profile as a calcium channel blocker has also been noted in other contexts, such as its investigation for use in normal-tension glaucoma. ncats.ionih.gov

Metabolic and Pharmacokinetic Research of Brovincamine Fumarate in Non Human Species

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in animal models, such as rats and dogs, have been crucial in characterizing the pharmacokinetic profile of brovincamine (B1217154), the active component of brovincamine fumarate (B1241708). Research using radiolabeled 11-bromo-[15-³H]vincamine has provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME). nih.govjst.go.jp

Following oral administration, brovincamine is well absorbed in rats. nih.govjst.go.jp At least two-thirds of an oral dose is absorbed in this species. nih.govjst.go.jp In dogs, plasma concentrations of drug-related radioactivity declined with a half-life of about 34 hours. nih.gov In rats, the plasma half-life was approximately 10 hours. nih.gov Peak plasma concentrations of drug-related radioactivity were reached at around 4 hours in rats and 2 hours in dogs after a single oral dose. nih.govjst.go.jp

The excretion patterns of brovincamine and its metabolites differ between species. In rats, the majority of the dose (around 66%) is excreted in the feces, with about 21% found in the urine. nih.govjst.go.jp This is largely attributed to the significant role of biliary excretion in this species, which accounts for about 60% of either oral or intravenous doses. nih.govjst.go.jp In dogs, a similar trend is observed, with 56% of the dose excreted in the feces and 28% in the urine. nih.govjst.go.jp The excretion process in both species primarily occurs within 24 to 48 hours. jst.go.jp

Table 1: Pharmacokinetic Parameters of Brovincamine in Animal Models Following a Single Oral Dose

| Parameter | Rat (10 mg/kg) | Dog (10 mg/kg) |

|---|---|---|

| Peak Plasma Concentration Time (Tmax) | 4 hours nih.govjst.go.jp | 2 hours nih.govjst.go.jp |

| Plasma Half-Life | ~10 hours nih.gov | ~34 hours nih.gov |

| Urinary Excretion (% of dose) | ~21% nih.govjst.go.jp | ~28% nih.govjst.go.jp |

| Fecal Excretion (% of dose) | ~66% nih.govjst.go.jp | ~56% nih.govjst.go.jp |

Identification and Functional Assessment of Brovincamine Fumarate Metabolites

The metabolic fate of 11-bromovincamine shows notable differences between rats and dogs. nih.govjst.go.jp In rats, after a single oral dose, the parent drug, 11-bromovincamine, was identified as the major radioactive component in both urine and fecal extracts, accounting for a total of 12.3% of the dose. jst.go.jp The remaining radioactivity was associated with a complex mixture of other components. nih.govjst.go.jp

In contrast, the metabolic pathway in dogs leads to different primary products. nih.govjst.go.jp While 11-bromovincamine is a major component in dog plasma, it is only a minor component in the urine (2.8% of the dose). nih.govjst.go.jp A key metabolite, 11-bromovincaminic acid, was detected in dog urine, accounting for 4.3% of the dose. nih.govjst.go.jp This suggests that hydrolysis of the methyl ester group of the parent compound is a significant metabolic step in dogs. nih.gov

Table 2: Major Components of 11-Bromovincamine Excreta in Animal Models

| Species | Major Component in Excreta | Key Metabolite Identified |

|---|---|---|

| Rat | 11-Bromovincamine jst.go.jp | Complex mixture of minor metabolites jst.go.jp |

| Dog | Parent drug and metabolites nih.govjst.go.jp | 11-Bromovincaminic acid nih.govjst.go.jp |

The assessment of the biological activity of drug metabolites is a critical step in drug development. For brovincamine, research has focused on its major metabolite, 11-bromovincaminic acid (BVA), to determine if it contributes to the parent drug's pharmacological effects. nih.gov

Studies in dogs have shown that 11-bromovincaminic acid is an inactive metabolite. nih.gov When administered intravenously or to the internal carotid artery, BVA did not produce any effects on blood pressure, heart rate, or carotid blood flow. nih.gov This is in stark contrast to the parent compound, brovincamine, which demonstrates significant cardiovascular effects, including vasodilation. nih.gov The lack of activity in its major metabolite implies that the pharmacological actions of brovincamine are attributable to the parent molecule itself. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Brovincamine |

| This compound |

| 11-Bromovincamine |

Structure Activity Relationship Sar and Analog Development of Brovincamine Fumarate

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models help in predicting the activity of novel compounds and identifying the key physicochemical properties that govern their pharmacological effects. mdpi.comfrontiersin.org While specific, detailed QSAR or Group-Based QSAR (G-QSAR) models exclusively for brovincamine (B1217154) fumarate (B1241708) are not extensively reported in publicly available literature, the principles of these analyses are widely applied to related compounds, such as other vinca (B1221190) alkaloids and central nervous system (CNS) active agents. mdpi.comfrontiersin.org

A typical QSAR study on brovincamine analogs would involve correlating molecular descriptors with a measured biological response, such as cerebral blood flow enhancement or phosphodiesterase (PDE) inhibition. Key molecular descriptors relevant to brovincamine's activity would likely include:

Lipophilicity (logP): Brovincamine's ability to cross the blood-brain barrier is critical for its action on cerebral circulation. nih.gov QSAR models would quantify how modifications affecting lipophilicity impact this transport and subsequent activity.

Electronic Properties: The bromine atom at the C-11 position of the indole (B1671886) ring significantly influences the electronic distribution of the molecule. Descriptors such as Hammett constants for different substituents on the aromatic ring would be used to model their effect on receptor binding or enzyme inhibition.

Steric Parameters: The size and shape of substituents, particularly on the E-ring and the ester group, are crucial. biorxiv.org Steric descriptors (e.g., Taft parameters, molar refractivity) would be correlated with activity to determine the optimal size and conformation for interaction with the biological target.

G-QSAR, an advanced fragment-based approach, would offer more specific insights. In this method, the brovincamine molecule would be divided into fragments (e.g., the indole ring, the piperidine (B6355638) moiety, the ethyl ester group). Descriptors would be calculated for each fragment, allowing researchers to pinpoint which part of the molecule should be modified to enhance a specific property, providing more targeted clues for analog design than traditional QSAR. nih.gov For instance, a G-QSAR model could reveal that increasing the electrostatic potential on the E-ring while maintaining the hydrophobicity of the indole core is key to improving activity.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Brovincamine Analogs

| Descriptor Class | Specific Descriptor Example | Potential Relevance for Brovincamine SAR |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents on the indole ring, influencing target interaction. |

| Hydrophobic | Partition Coefficient (logP) | Models the ability to cross the blood-brain barrier and engage with hydrophobic pockets in the target protein. conicet.gov.ar |

| Steric/Topological | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent, indicating optimal size for the binding site. |

| 3D-QSAR Field | CoMFA/CoMSIA Fields | Provides a 3D map of favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule for guiding structural modifications. |

Rational Design and Synthesis Approaches for Brovincamine Analogs

The rational design of brovincamine analogs is guided by its known SAR and the desire to create compounds with enhanced therapeutic properties. Synthetic strategies often focus on modifying specific parts of the vincamine (B1683053) scaffold. As brovincamine is an 11-bromo derivative of vincamine, many synthetic approaches applicable to vincamine and its close analog, vinpocetine (B1683063), are relevant. nih.govbiorxiv.org

Key synthetic strategies include:

Modification of the E-ring: The ester group at position C-14 is a primary target for modification. Research on vinpocetine, a close structural relative, has shown that reducing the ethyl ester to a primary alcohol or hydrolyzing it to a carboxylic acid leads to compounds with distinctly different biological profiles, such as antiproliferative activity. biorxiv.orgresearchgate.net The synthesis of these analogs is straightforward, involving standard reduction with agents like lithium aluminum hydride or hydrolysis with bases like lithium hydroxide. biorxiv.org

Substitution on the Indole Ring (A-ring): Brovincamine itself is a product of this strategy, with a bromine atom at C-11. Further modifications could involve introducing other halogen atoms or different functional groups to fine-tune electronic properties and target interactions.

Ring Distortion and Rearrangement: More complex synthetic approaches involve cleaving and rearranging the pentacyclic ring system of vincamine. One such strategy uses reagents like sodium periodate (B1199274) to open the E-ring, creating scaffolds with significantly different three-dimensional shapes. acs.org This "ring distortion" approach can lead to compounds with entirely new pharmacological targets. For example, a library of vincamine-derived compounds with altered ring systems yielded a novel antagonist for the hypocretin (orexin) receptor 2 (HCRTR2), a target completely different from the original cerebrovasodilatory targets of vincamine. acs.org

Synthesis of Ester Prodrugs: To improve cerebral blood flow, a series of (nitrooxy)alkyl apovincaminates were synthesized from apovincaminic acid. nih.gov This rational approach aimed to combine the vasodilatory properties of the vincamine scaffold with the nitric oxide-donating capacity of the nitrooxy group, resulting in potent cerebral vasodilators. nih.gov

Correlation of Structural Modifications with Preclinical Pharmacological Profiles

A critical finding is that the ester group at C-14 is vital for the primary vasodilatory activity. The major metabolite of brovincamine, 11-Bromovincaminic acid, which is formed by the hydrolysis of this ester, is pharmacologically inactive. This underscores the importance of the ester moiety for the compound's cerebrovascular effects.

Studies on vinpocetine and other vincamine analogs provide further insight into how structural modifications affect the pharmacological profile:

Cerebral Vasodilation: In dog models, both vincamine and its ethyl ester derivative, vinpocetine (also known as RGH-4405), demonstrated a selective increase in vertebral blood flow over femoral blood flow, confirming their preference for cerebral circulation. nih.gov The synthesis of a (nitrooxy)ethyl apovincaminate analog resulted in a compound that was more potent in increasing cerebral blood flow than vinpocetine, showcasing a successful rational design strategy. nih.gov

Change in Pharmacological Target: Drastic structural changes, such as ring cleavage, can completely alter the biological activity. A vincamine-derived analog, V2a, created through a ring distortion strategy, showed no activity at typical vincamine targets but acted as an antagonist at the GPCR target HCRTR2. acs.org This demonstrates that the rigid, fused ring system of the parent compound is essential for its cerebrovasodilatory action, and altering it can unlock new therapeutic possibilities.

Antiproliferative Activity: Modifications to the E-ring ester of vinpocetine have been shown to induce antiproliferative effects. Specifically, reducing the ethyl ester to an allylic alcohol resulted in an analog with dose-dependent antiproliferative activity across several cancer cell lines, an effect not prominent in the parent compound. biorxiv.orgresearchgate.net

Table 2: Correlation of Structural Modifications of Vincamine/Brovincamine Analogs with Pharmacological Activity

| Parent Compound | Structural Modification | Resulting Analog/Metabolite | Observed Preclinical Pharmacological Profile | Reference |

|---|---|---|---|---|

| Brovincamine | Hydrolysis of C-14 ester | 11-Bromovincaminic acid | Pharmacologically inactive; loss of cerebrovascular effects. | [N/A] |

| Apovincaminic acid | Esterification with a (nitrooxy)alkyl group | (Nitrooxy)ethyl apovincaminate | More potent increase in cerebral blood flow compared to vinpocetine. | nih.gov |

| Vinpocetine | Reduction of C-14 ethyl ester to an alcohol | Vinpocetine-alcohol analog | Gained significant dose-dependent antiproliferative activity. | biorxiv.orgresearchgate.net |

| Vincamine | E-ring cleavage and rearrangement ("Ring Distortion") | Analog V2a | Lost cerebrovascular activity; gained antagonist activity at hypocretin receptor 2 (HCRTR2). | acs.org |

| Vincamine | Addition of ethyl ester at C-14 | Vinpocetine (RGH-4405) | Showed selective increase in vertebral (cerebral) blood flow. | nih.gov |

Advanced Research Methodologies Applied to Brovincamine Fumarate Studies

In Vitro Experimental Paradigms for Mechanistic Insights

In vitro studies have been fundamental in dissecting the direct cellular and molecular actions of brovincamine (B1217154) fumarate (B1241708), independent of systemic physiological variables. These controlled experimental settings have allowed for a detailed examination of its effects on vascular tissue, cellular models, and specific molecular targets.

Utilization of Isolated Organ and Tissue Bath Preparations for Vascular Reactivity

Isolated organ and tissue bath preparations are a cornerstone in cardiovascular pharmacology, enabling the study of a drug's direct effect on vascular smooth muscle contractility. nih.gov In the context of brovincamine fumarate, these assays have provided critical evidence for its vasodilatory properties.

One key study utilized isolated rabbit pulmonary arterial strips to investigate the compound's influence on vascular tone. nih.gov It was observed that this compound dose-dependently relaxed contractions induced by high concentrations of potassium chloride (KCl). nih.govnih.gov This inhibitory effect on KCl-induced contracture is significant as high potassium concentrations cause vasoconstriction by depolarizing the smooth muscle cell membrane, which in turn opens voltage-dependent calcium channels. The finding that this relaxation was antagonized by an increase in the external calcium concentration strongly suggested a mechanism involving the blockade of calcium influx. nih.govnih.gov

Further research using isolated canine basilar arteries reinforced these findings. nih.gov In this model, this compound demonstrated a broad spectrum of inhibitory actions against contractions produced by various spasmogens, including high KCl. nih.gov The study highlighted that the compound shifted the concentration-response curves for calcium chloride-induced contractions to the right in a depolarizing, calcium-free medium, indicating a competitive antagonism at the voltage-dependent calcium channels. nih.gov

| Preparation | Agonist | Effect of this compound | Antagonism | Reference |

|---|---|---|---|---|

| Rabbit Pulmonary Artery | Potassium Chloride (KCl) | Dose-dependent relaxation | Antagonized by increased external Ca2+ | nih.govnih.gov |

| Canine Basilar Artery | Potassium Chloride (KCl) | Inhibition of contraction | Competitive antagonism with Ca2+ channel function | nih.gov |

Application of Cell Culture Models for Biochemical and Cellular Assays

While extensive in vivo and ex vivo tissue studies have been conducted, specific data from studies utilizing cell culture models to investigate the direct biochemical and cellular effects of this compound are not widely available in the public scientific literature. Such models would be invaluable for dissecting intracellular signaling pathways, effects on second messenger systems, and potential influences on gene expression within specific vascular cell types, such as endothelial or vascular smooth muscle cells. Future research employing these methodologies could provide a more granular understanding of the compound's molecular pharmacology.

Receptor Binding and Enzyme Activity Profiling Techniques

The primary mechanism of action for this compound, as elucidated by functional studies, appears to be the blockade of voltage-dependent calcium channels. nih.govnih.gov Research indicates a competitive antagonism with calcium channel function, suggesting a direct interaction with these channels. nih.gov Simultaneous recordings of intracellular calcium concentration and mechanical activity in canine basilar arteries showed that this compound decreased both parameters in a parallel and concentration-dependent manner, further substantiating its role as a calcium channel blocker. nih.gov

While its action on calcium channels is well-documented, comprehensive receptor binding and enzyme activity profiling studies are not extensively reported. For instance, in rabbit pulmonary arterial strips, this compound did not influence the effects of noradrenaline or adenosine (B11128), suggesting it does not significantly interact with adrenergic or adenosine receptors in this tissue. nih.gov Some related vasodilator compounds, like papaverine, are known to inhibit phosphodiesterase (PDE) enzymes; however, the relaxant effect of brovincamine, unlike papaverine, was antagonized by increasing external calcium, indicating a different primary mechanism than PDE inhibition. nih.govnih.gov

In Vivo Preclinical Models and Measurement Techniques

In vivo preclinical models are essential for understanding the integrated physiological effects of a compound in a living organism. These studies have been crucial in characterizing the hemodynamic and cardiovascular profile of this compound.

Employment of Laser Doppler Flowmetry and Hydrogen Clearance Methods for Blood Flow Quantification

Laser Doppler flowmetry is a non-invasive technique used to continuously monitor microcirculatory blood flow. A study in urethane-anesthetized rabbits employed this method to measure the effects of intravenous this compound on choroidal blood volume. nih.gov The results indicated that at doses of 0.1 mg/kg and 0.5 mg/kg, this compound did not lead to an increase in choroidal blood volume; instead, a significant decrease was observed after administration, accompanied by a significant increase in vascular resistance in the choroid. nih.gov

In other preclinical studies on pentobarbitone-anesthetized dogs, this compound administered to the vertebral or carotid artery produced a dose-dependent increase in blood flow in the respective artery. nih.gov Intravenous administration also resulted in a dose-dependent increase in vertebral and carotid blood flow, as well as a marked increase in coronary flow. nih.gov While the specific methodology for blood flow measurement in this canine study was not detailed as laser Doppler or hydrogen clearance, these findings demonstrate the compound's ability to enhance blood flow in critical vascular beds.

| Animal Model | Vascular Bed | Measurement Technique | Observed Effect | Reference |

|---|---|---|---|---|

| Rabbit | Choroid | Laser Doppler Flowmetry | Decreased blood volume, increased vascular resistance | nih.gov |

| Dog | Vertebral Artery | Not Specified | Dose-dependent increase in blood flow | nih.gov |

| Dog | Carotid Artery | Not Specified | Dose-dependent increase in blood flow | nih.gov |

| Dog | Coronary Artery | Not Specified | Marked increase in blood flow | nih.gov |

Electrophysiological Assessments in Animal Cardiovascular Systems

Electrophysiological assessments, such as electrocardiography (ECG), are used to evaluate a drug's impact on the electrical activity of the heart. In studies conducted on pentobarbitone-anesthetized dogs, the intravenous administration of this compound (1.6-12.8 mg/kg) induced distinct cardiovascular effects that were reflected in ECG recordings. nih.gov A key finding was a dose-dependent decrease in heart rate and a prolongation of the R-R interval on the ECG, without alterations in the wave pattern. nih.gov These observations are consistent with the negative chronotropic effects of the drug, which were also seen in isolated guinea-pig atria at higher concentrations. nih.gov

Development and Application of Animal Models for Neurological and Ocular Research

The therapeutic potential of this compound has been investigated in a variety of animal models to elucidate its effects on neurological and ocular conditions. These preclinical studies are crucial for understanding the compound's mechanisms of action and its potential clinical applications.

In the realm of neurological research, animal models of cerebral ischemia have been central to evaluating the neuroprotective properties of this compound. One such study utilized stroke-resistant spontaneously hypertensive rats (SHRSR) to investigate the compound's effect on acute cerebral ischemia induced by bilateral common carotid artery ligation. nih.gov This model allows for the examination of the drug's ability to mitigate the pathological consequences of reduced blood flow to the brain. Another area of neurological investigation has involved animal models of dementia and cognitive impairment. While direct studies on this compound in specific dementia models are not extensively detailed in the available literature, the known mechanisms of action of related vinca (B1221190) alkaloids suggest the utility of models that replicate aspects of cerebrovascular insufficiency and age-related cognitive decline.

For ocular research, particularly in the context of glaucoma, animal models have been instrumental. Studies have explored the effects of this compound in models of normal-tension glaucoma (NTG), a condition where optic nerve damage occurs despite normal intraocular pressure (IOP). ijsra.net While specific animal models used in these studies are not always detailed, the research focus has been on the drug's ability to retard the progression of visual field defects. ijsra.netpharmaron.com Additionally, rabbit models have been employed to study the impact of this compound on choroidal blood volume, a critical factor in ocular health. rsc.org These studies help to understand the vascular effects of the compound within the eye.

Table 1: Animal Models in this compound Research

| Research Area | Animal Model | Condition Investigated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Neurological | Stroke-Resistant Spontaneously Hypertensive Rats (SHRSR) | Acute Cerebral Ischemia | Investigated the effect on the degree of cerebral ischemia. | nih.gov |

| Ocular | Rabbits | Choroidal Blood Flow | Intravenous administration did not cause an increase in choroidal blood volume. | rsc.org |

| Ocular | Not specified in abstract | Normal-Tension Glaucoma | Oral brovincamine may slow the deterioration of the visual field. | ijsra.netpharmaron.com |

Stereological and Histological Evaluation Methods for Tissue Analysis

Stereological and histological techniques are fundamental in quantifying the structural changes in tissues following pharmacological intervention. In the context of this compound research, these methods have been applied to understand its effects on the microvasculature of the brain.

While specific histological evaluations of this compound's effects on ocular tissues are not detailed in the currently available literature, such methods would be essential for a comprehensive understanding of its impact on the eye. Histological analysis would typically involve the microscopic examination of stained tissue sections of the retina and optic nerve. This would allow researchers to assess cellular morphology, the integrity of different retinal layers, and any pathological changes in the optic nerve head. For instance, in glaucoma research, histological techniques are used to count retinal ganglion cells and to examine the extent of axonal damage in the optic nerve.

Table 2: Stereological Parameters of Corticocerebral Capillaries in Rats Treated with Brovincamine

| Stereological Parameter | Effect of Brovincamine | Implication | Reference |

|---|---|---|---|

| Capillary Clearance Efficiency | Significantly increased | Improved microcirculation | nih.gov |

| Capillary Length per Unit Volume | Increased | Enhanced blood supply | nih.gov |

| Capillary Volume per Unit Volume | Increased | Greater blood volume in tissue | nih.gov |

| Mean Intercapillary Diffusion Paths | Shortened | More efficient nutrient/waste exchange | nih.gov |

| Capillary Density | Increased | Greater vascularization | nih.gov |

| Capillary Diffusion Area | Increased | Larger surface for exchange | nih.gov |

Computational and Cheminformatics Approaches in Drug Discovery

Computational and cheminformatics approaches are increasingly integral to modern drug discovery, offering powerful tools for understanding drug-target interactions, predicting biological activity, and designing novel therapeutic agents. While specific applications of these methods to this compound are not extensively documented in publicly available research, the principles of these techniques can be applied to this and other vinca alkaloids.

Molecular Docking and Ligand-Based Drug Design Strategies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein. This method can provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For vinca alkaloids, molecular docking studies have been employed to understand their interaction with tubulin, a key protein involved in cell division. nih.govijsra.netnih.govresearchgate.netresearchgate.net These studies help to elucidate the mechanism of action of these compounds and can guide the design of new derivatives with improved potency or selectivity.

Ligand-based drug design strategies are utilized when the three-dimensional structure of the target protein is unknown. These methods rely on the knowledge of other molecules that bind to the biological target of interest. By analyzing a set of known active and inactive compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore can then be used to screen large databases of compounds to identify new potential drug candidates.

Predictive Modeling for Biological Activity and Target Identification

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and potential targets of a compound. Quantitative Structure-Activity Relationship (QSAR) is a prominent example of predictive modeling. QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. nih.govmdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the most promising candidates for synthesis and testing.

In silico target identification is another powerful predictive modeling approach. These methods use the chemical structure of a compound to screen against databases of known protein targets to predict potential binding partners. documentsdelivered.com This can help to identify the primary mechanism of action of a drug or to uncover potential off-target effects. For a compound like this compound, such predictive models could be used to explore its full range of biological activities and to identify novel therapeutic applications.

Emerging Research Frontiers and Prospective Avenues for Brovincamine Fumarate Investigation

Discovery of Novel Molecular Targets and Interaction Networks

While the primary mechanisms of brovincamine (B1217154) are understood to involve calcium channel blockade and phosphodiesterase (PDE) inhibition, new research points toward a more complex pharmacological profile. The exploration of novel molecular targets is a key area of future investigation, aiming to build a more complete picture of its interaction network within the cell.

The established molecular targets of brovincamine include voltage-dependent L-type calcium channels and cyclic nucleotide phosphodiesterases. nih.govncats.io Its vasodilatory effect is largely attributed to the inhibition of Ca2+ influx through these channels in vascular smooth muscle cells. ncats.io Additionally, its role as a PDE inhibitor contributes to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which can influence various cellular processes, including platelet aggregation. ncats.iomdpi.com

A promising avenue for research is the investigation of brovincamine's potential anti-inflammatory activity through pathways independent of its known targets. Research on vinpocetine (B1683063), a closely related vincamine (B1683053) derivative, has revealed its ability to directly inhibit the IκB kinase (IKK) complex. nih.govmedchemexpress.comnih.gov The IKK complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. nih.govpnas.org Inhibition of IKK prevents the activation of NF-κB and the subsequent expression of numerous pro-inflammatory genes. nih.govpnas.org This action was found to be independent of PDE inhibition, suggesting a distinct anti-inflammatory mechanism. nih.gov Given the structural similarity between brovincamine and vinpocetine, exploring whether brovincamine shares this ability to target the IKK/NF-κB axis represents a significant research frontier.

| Target Class | Specific Target | Known/Potential Effect | Supporting Evidence Level |

|---|---|---|---|

| Ion Channel | Voltage-Dependent L-Type Calcium Channels | Inhibition of Ca2+ influx, leading to vasodilation. | Established (Brovincamine) nih.govresearchgate.net |

| Enzyme | Phosphodiesterases (PDEs) | Inhibition of cAMP breakdown, affecting platelet aggregation and vasodilation. | Established (Brovincamine) ncats.ioscbt.com |

| Kinase Complex | IκB Kinase (IKK) | Inhibition of NF-κB inflammatory pathway. | Prospective (Inferred from Vinpocetine studies) nih.govpnas.orgmedchemexpress.com |

Exploration of Undiscovered Preclinical Biological Activities and Therapeutic Potential

Beyond its recognized role in improving cerebral circulation, emerging research suggests that brovincamine fumarate (B1241708) may possess other significant biological activities. These underexplored areas hold the potential for repositioning the compound for new therapeutic applications.

Anti-inflammatory Effects: As an extension of the potential IKK-inhibitory mechanism, a significant prospective avenue is the exploration of brovincamine's anti-inflammatory properties. The NF-κB pathway is implicated in a vast range of inflammatory diseases. Preclinical studies on vinpocetine have demonstrated potent anti-inflammatory effects in various models, including the inhibition of TNF-α-induced upregulation of pro-inflammatory mediators and the reduction of leukocyte infiltration in lung inflammation models. pnas.org Investigating whether brovincamine can replicate these effects could open therapeutic possibilities in conditions characterized by chronic inflammation.

Anti-platelet Aggregation: Brovincamine has been identified as an inhibitor of platelet aggregation, an effect thought to be mediated through the cyclic AMP pathway. ncats.io Platelet activation and aggregation are key events in thrombosis, which underlies many cardiovascular diseases. haematologica.orgmdpi.com The mechanism involves agonists like ADP and collagen binding to platelet surface receptors, triggering signaling cascades that lead to the activation of GPIIb/IIIa receptors and subsequent platelet-to-platelet adhesion. nih.govteachmephysiology.com By increasing intracellular cAMP, brovincamine may interfere with these activation signals. A deeper preclinical investigation into the specifics of this anti-platelet effect could establish its potential as an antithrombotic agent.

Expanded Neuroprotective Roles: The neuroprotective effects of brovincamine have traditionally been linked to its ability to enhance cerebral blood flow. However, research into related fumarate compounds suggests more direct neuroprotective mechanisms may be at play. Dimethyl fumarate (DMF), for example, is known to exert neuroprotective effects by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. frontiersin.orgnih.govmdpi.com Nrf2 is a master regulator of the antioxidant response, upregulating a suite of cytoprotective genes that defend against oxidative stress, a key pathological process in many neurodegenerative diseases. mdpi.comfrontiersin.org Exploring whether brovincamine or its metabolites can activate the Nrf2 pathway would represent a significant expansion of its neuroprotective profile beyond simple vasodilation.

| Potential Biological Activity | Underlying Mechanism | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammation | IKK/NF-κB pathway inhibition | Chronic inflammatory diseases |

| Anti-platelet Aggregation | cAMP pathway modulation | Thrombotic disorders |

| Direct Neuroprotection | Nrf2 antioxidant pathway activation | Neurodegenerative diseases |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the systemic effects of brovincamine fumarate. mdpi.comfrontlinegenomics.com These approaches can provide a holistic view of the molecular changes induced by the compound, moving beyond single-target analysis to a network-level understanding. While specific omics studies on brovincamine are not yet prevalent in published literature, their application represents a critical future direction for research.

Genomics and Transcriptomics: These technologies could be used to analyze changes in gene expression in response to brovincamine treatment. For example, RNA-sequencing of endothelial cells or neuronal cells treated with brovincamine could reveal entire pathways that are upregulated or downregulated, potentially confirming the modulation of the NF-κB and Nrf2 pathways and identifying entirely new ones. bmbreports.org

Proteomics: A proteomic analysis can identify and quantify the abundance of thousands of proteins in a sample. nih.govmdpi.com This could be applied to identify the direct binding partners of brovincamine or to map the downstream changes in protein expression and post-translational modifications that occur following treatment. medrxiv.orgfrontiersin.org This would provide a detailed map of the signaling cascades affected by the compound.

Metabolomics: This technology profiles the complete set of small-molecule metabolites within a cell or tissue. nih.govnih.gov By applying metabolomics, researchers could understand how brovincamine affects cellular energy metabolism, lipid profiles, and other key metabolic pathways. mdpi.com For instance, analyzing the metabolome of brain tissue after brovincamine administration could provide direct evidence of improved glucose utilization and energy production.

Integrating data from these different omics platforms (multi-omics) would provide a powerful, systems-level model of brovincamine's mechanism of action, potentially identifying novel biomarkers of its efficacy and uncovering new therapeutic indications. icmm.ac.cnrsc.org

Development of Advanced Preclinical Disease Models for Enhanced Translational Research

To improve the clinical translation of preclinical findings, it is essential to test this compound in more sophisticated and disease-relevant models. The development of such models for both cerebrovascular and neurodegenerative diseases is a rapidly advancing field.

Advanced Models for Cerebrovascular Research: Standard preclinical models of ischemic stroke include the middle cerebral artery occlusion (MCAo) model in rodents. frontiersin.orgnih.gov To enhance their translational relevance, these models are increasingly being combined with advanced, non-invasive imaging techniques like magnetic resonance imaging (MRI) to better visualize the ischemic lesion and penumbra. nih.govclevelandclinic.org Furthermore, the field is moving towards more complex in vitro models that better recapitulate the human brain environment. These include:

3D Organoids and Spheroids: These three-dimensional cell cultures can be generated from human-induced pluripotent stem cells and can model aspects of brain structure and cell-cell interactions more accurately than traditional 2D cell cultures. mdpi.com

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the neurovascular unit by co-culturing neurons, astrocytes, pericytes, and endothelial cells under flow conditions, providing a powerful platform to study blood-brain barrier dynamics and drug effects. mdpi.com

Advanced Models for Glaucoma Research: Glaucoma research has also seen a significant evolution in preclinical models beyond simply inducing high intraocular pressure (IOP). bmj.comnih.gov

Genetically Modified Models: The use of transgenic mice, such as the DBA/2J strain which naturally develops pigmentary glaucoma, or models with specific gene mutations (e.g., myocilin), allows for the study of the genetic underpinnings of the disease and provides a chronic, progressive model of neurodegeneration. bmj.comnih.gov

Non-IOP Dependent Models: To study normal-tension glaucoma, models that focus on other pathogenic mechanisms are crucial. These include models of optic nerve crush, excitotoxicity induced by N-methyl-D-aspartate (NMDA) injection, and models that simulate ischemia-reperfusion injury to the optic nerve. frontiersin.orgmdpi.com

Advanced Functional and Ex Vivo Readouts: The assessment of drug efficacy is enhanced by sophisticated functional measures like pattern electroretinography (PERG) to specifically evaluate retinal ganglion cell function and ex vivo organ culture systems (e.g., porcine retinal explants) that allow for controlled mechanistic studies. mdpi.comexperimentica.com

Testing brovincamine in these advanced models would provide more robust and translationally relevant data on its efficacy and mechanisms in both cerebrovascular and neurodegenerative contexts.

Q & A

Q. What are the primary biochemical pathways targeted by Brovincamine fumarate in cerebral circulation improvement?

this compound acts through dual mechanisms: (1) inhibition of platelet aggregation via the cyclic AMP (cAMP) pathway, which reduces thrombus formation, and (2) vasodilation via calcium channel blockade, enhancing cerebral blood flow . To study these pathways, researchers should employ in vitro platelet aggregation assays (e.g., turbidimetric methods) and calcium flux measurements using fluorescent probes (e.g., Fura-2). Ensure consistency in reagent concentrations (e.g., cAMP levels quantified via ELISA) and validate results against control compounds like verapamil for calcium channel effects .

Q. What standardized methodologies are recommended for assessing this compound’s pharmacokinetics in preclinical models?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify plasma concentrations in rodent models. Parameters to optimize include:

- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v).

- Column : C18 reverse-phase, 5 µm particle size.

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio. Validate the method per ICH guidelines (linearity range: 0.1–50 µg/mL, R² ≥ 0.99) and cross-check with mass spectrometry for confirmation .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for studying this compound’s dose-response relationships in animal models of cerebral ischemia?

Employ a response surface methodology (RSM) with a Box-Behnken design to evaluate variables such as:

Q. What strategies address contradictions in this compound’s reported efficacy across different in vivo models of glaucoma?

Conduct a systematic meta-analysis to reconcile discrepancies:

- Inclusion criteria : Studies using intraocular pressure (IOP) reduction ≥15% as a primary endpoint.

- Exclusion criteria : Non-peer-reviewed sources or studies lacking sham controls. Use funnel plots to assess publication bias and subgroup analyses to isolate confounding variables (e.g., species differences in ocular anatomy). Reference preclinical guidelines from the ARVO Statement for translational relevance .

Q. How should researchers design a double-blind, placebo-controlled trial to evaluate this compound’s neuroprotective effects in humans?

- Participant selection : Include adults (40–70 years) with normal-tension glaucoma (NTG), confirmed via optical coherence tomography (OCT). Exclude patients on anticoagulants due to Brovincamine’s antiplatelet effects .

- Outcome measures : Primary = IOP reduction; Secondary = retinal blood flow (laser speckle flowmetry) and cognitive function (MoCA test).

- Statistical power : Aim for ≥80% power (α = 0.05) with a sample size calculation based on pilot data .

Methodological and Reporting Standards

Q. What are the best practices for presenting this compound’s pharmacological data in peer-reviewed journals?

- Tables : Use Roman numerals (e.g., Table I) and ensure self-explanatory titles. Report means ± SEM (not SD) for preclinical data, rounded to one decimal place. Include footnotes for abbreviations (e.g., cAMP = cyclic adenosine monophosphate) .

- Figures : For dose-response curves, use non-linear regression (e.g., log[inhibitor] vs. response in Prism). Avoid excessive chemical structures; prioritize mechanistic diagrams (e.g., calcium channel blockade pathways) .

Q. How can multi-omics approaches enhance understanding of this compound’s metabolic interactions?

Integrate transcriptomics (RNA-seq of endothelial cells) and metabolomics (LC-MS profiling of cerebrospinal fluid) to identify off-target effects. Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions with adenosine receptors or phosphodiesterases. Validate findings via CRISPR-Cas9 knockout models .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory results in this compound’s hemodynamic studies?

Apply Bayesian hierarchical modeling to account for inter-study variability. Use the Bayes Factor (>3 for substantial evidence) to weigh support for hypotheses (e.g., efficacy in chronic vs. acute ischemia). Publicly share raw data via repositories like Zenodo to enable reanalysis .

Q. How should researchers validate this compound’s purity and stability in long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Monitor degradation products (e.g., free fumaric acid via titration) and ensure compliance with ICH Q1A guidelines. Report lot numbers and storage conditions (−20°C in desiccated vials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products